JMS-053 is a recently synthesized small molecule that serves as a potent inhibitor of the dual specificity phosphatase PTP4A3 (protein tyrosine phosphatase 4A3). This compound has garnered significant attention due to its potential applications in cancer therapy, particularly for its ability to inhibit tumor cell migration and growth. The compound's unique structure and mechanism of action position it as a promising candidate in the field of oncology.
JMS-053 is classified as an iminothienopyridinedione compound. It was developed through a series of synthetic modifications aimed at enhancing its inhibitory potency against PTP4A3. The compound has demonstrated a high degree of selectivity for PTP4A3 compared to other phosphatases, making it an important tool for studying the role of this enzyme in cancer biology .
The synthesis of JMS-053 involves several key steps that ensure the compound's purity and efficacy. The initial synthetic route includes:
These steps are followed by chromatographic purification techniques to isolate pure compounds .
The synthesis process incorporates various reagents and conditions, including:
The final product, JMS-053, was confirmed to be over 98% pure using techniques such as high-resolution mass spectrometry and NMR spectroscopy .
JMS-053 has a complex molecular structure characterized by its iminothienopyridinedione framework. The detailed structural analysis reveals:
The molecular formula for JMS-053 is C₁₃H₉N₃O₂S, with a molecular weight of approximately 273.29 g/mol. Structural validation was performed using X-ray crystallography, which provided insights into the spatial arrangement of atoms within the molecule .
JMS-053 participates in several chemical reactions that are crucial for its function as an inhibitor:
The inhibition kinetics were studied using Lineweaver-Burk plots, revealing that JMS-053 acts as a noncompetitive inhibitor with an IC50 value around 18 nM against human recombinant PTP4A3 .
JMS-053 inhibits PTP4A3 through a reversible and noncompetitive mechanism. By binding to the enzyme without competing with the substrate, it alters the enzyme's conformation and reduces its activity. This inhibition leads to downstream effects on signaling pathways involved in cell migration and proliferation, particularly in cancer cells .
JMS-053 is a solid at room temperature with good solubility in organic solvents such as dimethyl sulfoxide (DMSO). Its stability under various conditions has been confirmed through rigorous testing.
The compound's chemical properties include:
These properties make JMS-053 an attractive candidate for further development in therapeutic applications .
JMS-053 holds significant promise in scientific research and therapeutic applications:
In preclinical studies, JMS-053 has shown efficacy in reducing tumor growth in murine models of drug-resistant ovarian cancer, highlighting its potential role in overcoming treatment resistance .
JMS-053 (7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione) features a planar, electron-deficient heterocyclic core that enables potent inhibition of PTP4A phosphatases. The molecule is divisible into three structural zones governing activity:
The imine moiety (C7=N) is essential for potency, as trione analogs (e.g., 7b) exhibit 6-fold lower PTP4A3 inhibition than the imine form (7a) [2]. Density functional theory calculations confirm high electron density at N7 and carbonyl oxygens, facilitating hydrogen bonding with catalytic residues of PTP4A3 [5].
Table 1: Structural Zones and Functional Tolerance in JMS-053
Zone | Position | Permitted Modifications | Impact on PTP4A3 IC₅₀ |
---|---|---|---|
Zone 1 | Para-alkoxy phenyl | Alkyl chains, bifunctional linkers | Minimal increase (<5-fold) |
Zone 2 | Thiophene S (Y1) | Positional isomerization | 5-fold decrease |
Zone 3 | Imide nitrogen | Small alkyl groups (e.g., -CH₃) | Negligible change |
Core | C7 imine | Conversion to trione | 6-fold decrease |
The synthesis of JMS-053 relies on photo-oxygenation of 7-amino-2-phenylthieno[3,2-c]pyridin-4-one precursors. Two methods are employed:
Suzuki-Miyaura cross-coupling integrates aryl boronic esters with bromothiophene intermediates. Initial conditions (Pd(PPh₃)₄/Na₂CO₃/dioxane-H₂O (2:1)) fail for bulky substrates. Optimized parameters include:
Table 2: Key Synthetic Steps and Optimization
Step | Standard Conditions | Optimized Conditions | Yield Improvement |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O (2:1) | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (5:1) | 50% → 85% |
Photo-Oxygenation | Batch, CH₃OH, O₂, rose bengal | Continuous-flow, 420 nm LED | 45% → 82% |
Imine Purification | Chromatography | NH₄OAc-mediated imination | Eliminates chromatography |
Adamantyl groups induce endoplasmic reticulum (ER) stress by disrupting protein homeostasis without directly triggering apoptosis. This moiety was conjugated to JMS-053 via Zone 1 linkers to create dual-pathway agents:
Linker length and polarity dictate cell permeability, solubility, and target engagement:
Table 3: Bifunctional Analogs and Linker Performance
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7